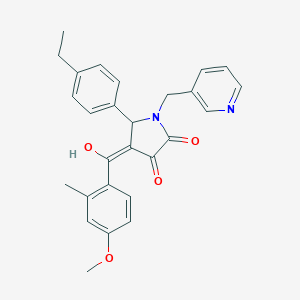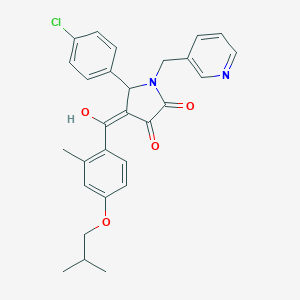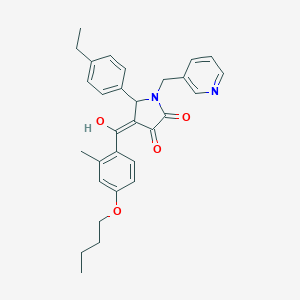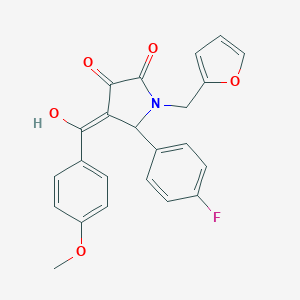![molecular formula C19H15FN2O3 B266902 2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMB or FMB-1, and it has been synthesized using different methods. In
科学的研究の応用
FMB-1 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, FMB-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, FMB-1 has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In drug discovery, FMB-1 has been used as a lead compound for the development of new drugs.
作用機序
The mechanism of action of FMB-1 is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell cycle progression and the induction of apoptosis. FMB-1 has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
FMB-1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of neurotransmitter activity in the brain. FMB-1 has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using FMB-1 in lab experiments is its potential as a lead compound for the development of new drugs. FMB-1 has also been shown to have a range of biochemical and physiological effects, which may make it a useful tool for studying various biological processes. However, one limitation of using FMB-1 in lab experiments is its relatively low yield, which may make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on FMB-1, including the development of more efficient synthesis methods, the study of its potential as a neuroprotective agent and cognitive enhancer, and the development of new drugs based on its structure. Additionally, further research is needed to fully understand the mechanism of action of FMB-1 and its potential applications in various fields.
Conclusion
In conclusion, FMB-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB-1 has been synthesized using different methods, and it has been studied extensively for its potential applications in cancer research, neuroscience, and drug discovery. FMB-1 has a range of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on FMB-1, and further studies are needed to fully understand its potential applications.
合成法
FMB-1 can be synthesized using different methods, including the reaction between 2-fluoro-N-(3-nitrophenyl)benzamide and 2-furylacetic acid followed by reduction with palladium on carbon. Another synthesis method involves the reaction between 2-fluoro-N-(3-nitrophenyl)benzamide and 2-furylcarboxylic acid, followed by reduction with sodium dithionite. The yield of FMB-1 using these methods ranges from 30 to 70%.
特性
製品名 |
2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
分子式 |
C19H15FN2O3 |
分子量 |
338.3 g/mol |
IUPAC名 |
2-fluoro-N-[3-(furan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15FN2O3/c20-17-9-2-1-8-16(17)19(24)22-14-6-3-5-13(11-14)18(23)21-12-15-7-4-10-25-15/h1-11H,12H2,(H,21,23)(H,22,24) |
InChIキー |
FVFRQDVFCSJNDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)




![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)

